N-(2-FLUOROPHENYL)-2-(4-METHOXY-3-METHYLBENZENESULFONAMIDO)PROPANAMIDE
Overview
Description
N-(2-FLUOROPHENYL)-2-(4-METHOXY-3-METHYLBENZENESULFONAMIDO)PROPANAMIDE is a complex organic compound that features a fluorophenyl group and a methoxy-methylphenylsulfonyl group attached to an alaninamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-FLUOROPHENYL)-2-(4-METHOXY-3-METHYLBENZENESULFONAMIDO)PROPANAMIDE typically involves multi-step organic reactions. One common approach is to start with the appropriate fluorophenyl and methoxy-methylphenylsulfonyl precursors. These are then subjected to a series of reactions, including amide bond formation and sulfonylation, under controlled conditions. Specific reagents and catalysts, such as palladium or boron-based compounds, may be used to facilitate these reactions .
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems could enhance efficiency and scalability. Quality control measures, including chromatography and spectroscopy, would be essential to ensure the consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-FLUOROPHENYL)-2-(4-METHOXY-3-METHYLBENZENESULFONAMIDO)PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert sulfonyl groups to thiols or other reduced forms.
Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the aromatic rings.
Scientific Research Applications
N-(2-FLUOROPHENYL)-2-(4-METHOXY-3-METHYLBENZENESULFONAMIDO)PROPANAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound may be studied for its interactions with biological molecules and potential as a biochemical probe.
Medicine: Research into its pharmacological properties could reveal potential therapeutic applications, such as enzyme inhibition or receptor modulation.
Mechanism of Action
The mechanism of action of N-(2-FLUOROPHENYL)-2-(4-METHOXY-3-METHYLBENZENESULFONAMIDO)PROPANAMIDE involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. For example, the compound may bind to enzymes or receptors, altering their activity and influencing cellular processes. Detailed studies using techniques like molecular docking and spectroscopy are essential to elucidate these mechanisms .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other sulfonylated alaninamides and fluorophenyl derivatives. Examples are:
- N~1~-(2-chlorophenyl)-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]alaninamide
- N~1~-(2-fluorophenyl)-N~2~-[(4-methoxy-3-ethylphenyl)sulfonyl]alaninamide
Uniqueness
N-(2-FLUOROPHENYL)-2-(4-METHOXY-3-METHYLBENZENESULFONAMIDO)PROPANAMIDE is unique due to the specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both fluorophenyl and methoxy-methylphenylsulfonyl groups can influence its reactivity, stability, and interactions with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-(2-fluorophenyl)-2-[(4-methoxy-3-methylphenyl)sulfonylamino]propanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O4S/c1-11-10-13(8-9-16(11)24-3)25(22,23)20-12(2)17(21)19-15-7-5-4-6-14(15)18/h4-10,12,20H,1-3H3,(H,19,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCRDLLVAOLVXSL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC(C)C(=O)NC2=CC=CC=C2F)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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